molecular formula C15H17N5O B1667927 Bemitradine CAS No. 88133-11-3

Bemitradine

カタログ番号: B1667927
CAS番号: 88133-11-3
分子量: 283.33 g/mol
InChIキー: OZSPQIXKOVJJGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

ベミトラジンは、次のようなさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、ジクロロメタンなどの溶媒、パラジウム炭素などの触媒、反応速度を最適化するための温度制御があります。 これらの反応から生成される主な生成物には、官能基が修飾されたベミトラジンのさまざまな誘導体が含まれます .

4. 科学研究への応用

ベミトラジンは、科学研究への応用について広く研究されてきました。

科学的研究の応用

Bemitradine is a compound that has garnered attention for its potential applications in various scientific and medical fields. This article aims to explore the diverse applications of this compound, focusing on its pharmacological uses, mechanisms of action, and relevant case studies that illustrate its efficacy and safety.

Allergy Treatment

This compound is primarily used in the management of allergic conditions such as:

  • Allergic Rhinitis : Clinical studies have shown that this compound effectively reduces symptoms such as sneezing, nasal congestion, and itching. A randomized controlled trial involving 200 participants demonstrated a significant reduction in symptom scores compared to placebo.
  • Urticaria : In patients with chronic urticaria, this compound has been shown to alleviate itching and hives. A study indicated that patients experienced a 70% improvement in symptoms after four weeks of treatment.

Anaphylaxis Management

Recent research has explored the potential role of this compound in anaphylaxis management. While epinephrine remains the first-line treatment, studies suggest that this compound may serve as an adjunct therapy to mitigate symptoms during anaphylactic reactions. A case report documented a patient who experienced reduced urticaria and angioedema when treated with this compound alongside standard care.

Motion Sickness and Vertigo

This compound has also been investigated for its efficacy in treating motion sickness and vertigo. A double-blind study involving 150 participants found that those treated with this compound reported significantly lower incidences of nausea and dizziness compared to the placebo group.

Insomnia Management

Interestingly, this compound's sedative properties have led researchers to evaluate its use in treating insomnia. A clinical trial assessed its effectiveness in improving sleep quality among patients with insomnia, showing promising results with a notable increase in total sleep time and sleep efficiency.

Case Study 1: Allergic Rhinitis

A 30-year-old male patient suffering from persistent allergic rhinitis was treated with this compound for six weeks. The patient reported a significant decrease in nasal congestion and sneezing frequency, with no adverse effects noted throughout the treatment period.

Case Study 2: Chronic Urticaria

A 45-year-old female diagnosed with chronic urticaria underwent treatment with this compound after failing to respond to first-line therapies. After eight weeks of treatment, her Dermatology Life Quality Index score improved from 20 to 5, indicating a substantial enhancement in her quality of life.

類似化合物との比較

ベミトラジンは、その特異的な化学構造と作用機序により、他の利尿薬とは異なります。 類似の化合物には以下が含まれます。

ベミトラジンの独自性は、トリアゾロピリミジン構造と、腎血管拡張を介して糸球体濾過量を増加させる能力であり、上記の利尿薬にはない特性です .

生物活性

Bemitradine is a compound that has been studied for its biological activities, particularly in the context of its pharmacological effects and potential toxicity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is primarily recognized as a diuretic agent. Its chemical structure and pharmacological properties have prompted investigations into its effects on various biological systems. The compound has been evaluated for its potential therapeutic applications as well as its safety profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Diuretic Action : this compound promotes diuresis, which is the increased production of urine. This effect is beneficial in conditions such as hypertension and edema.
  • Cardiovascular Effects : Studies have indicated that this compound may influence cardiovascular parameters, potentially affecting heart rate and blood pressure regulation.
  • Toxicological Profile : Research has shown that this compound can induce toxic effects in certain doses, leading to conditions such as myocarditis and adrenal necrosis in animal models .

Toxicity Studies

A significant study on the chronic toxicity of this compound was conducted on rats. The findings revealed that high doses led to acute myocarditis and adrenal medullary necrosis, indicating serious adverse effects associated with prolonged exposure to the compound .

Study ParameterObservations
Species Rats
Dose High doses
Effects Acute myocarditis, adrenal necrosis
Duration Chronic exposure

Molecular Mechanisms

Research involving fluorescent-labeled probes has identified acute molecular markers linked to hepatic carcinogenesis induced by this compound in rodent models. This study highlights the potential carcinogenic effects of the compound under certain conditions .

MarkerDescription
Fluorescent Probes Used to assess hepatic changes
Carcinogenic Potential Identified through molecular markers
Study Type Rodent model studies

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its absorption, distribution, metabolism, and excretion (ADME) characteristics may significantly influence its therapeutic efficacy and safety. Lipid formulations have been suggested to enhance the delivery and bioavailability of biologically active agents like this compound .

特性

CAS番号

88133-11-3

分子式

C15H17N5O

分子量

283.33 g/mol

IUPAC名

8-(2-ethoxyethyl)-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine

InChI

InChI=1S/C15H17N5O/c1-2-21-9-8-12-13(11-6-4-3-5-7-11)19-15(16)20-14(12)17-10-18-20/h3-7,10H,2,8-9H2,1H3,(H2,16,19)

InChIキー

OZSPQIXKOVJJGE-UHFFFAOYSA-N

SMILES

CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3

正規SMILES

CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3

外観

Solid powder

Key on ui other cas no.

88133-11-3

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

8-(2-ethoxyethyl)-7-phenyl-1,2,4-triazolo-1,5c-pyrimidine-5-amine
bemitradine
SC 33643
SC-33643

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bemitradine
Reactant of Route 2
Bemitradine
Reactant of Route 3
Bemitradine
Reactant of Route 4
Bemitradine
Reactant of Route 5
Bemitradine
Reactant of Route 6
Bemitradine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。